molecular formula C11H12BrNO B1440631 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 1282220-90-9

3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B1440631
CAS No.: 1282220-90-9
M. Wt: 254.12 g/mol
InChI Key: CBHGLEBQOJIZEU-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12BrNO It is a brominated derivative of pyrrolidinone, featuring a bromine atom at the third position of the pyrrolidinone ring and a 4-methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one typically involves the bromination of 1-(4-methylphenyl)pyrrolidin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(4-methylphenyl)pyrrolidin-2-one.

    Oxidation Reactions: Oxidative conditions can modify the pyrrolidinone ring or the methylphenyl group, leading to different oxidation products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: 1-(4-methylphenyl)pyrrolidin-2-one.

    Oxidation: Various oxidized derivatives of the pyrrolidinone ring or the methylphenyl group.

Scientific Research Applications

3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the pyrrolidinone ring play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one
  • 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one

Uniqueness

3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3-bromo-1-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHGLEBQOJIZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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